

8-Methoxyquinoline-2-carboxylic acid solubility in organic solvents

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Compound of Interest

Compound Name: 8-Methoxyquinoline-2-carboxylic acid

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An In-depth Technical Guide to the Organic Solvent Solubility of 8-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **8-methoxyquinoline-2-carboxylic acid** in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to 8-Methoxyquinoline-2-carboxylic Acid

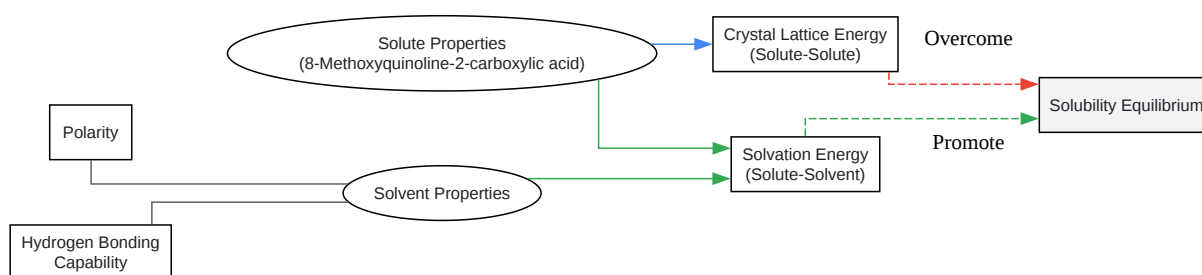
8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxylic acid group at the 2-position. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[1] The presence of the polar carboxylic acid and methoxy functional groups, however, introduces the capacity for hydrogen bonding and dipole-dipole interactions, influencing its solubility profile.[1] Understanding its solubility in various organic solvents is crucial for applications in medicinal chemistry, pharmaceutical development, and organic synthesis, as it impacts reaction kinetics, purification, and formulation.[2][3]

Theoretical Principles of Solubility

The solubility of a solid organic compound like **8-methoxyquinoline-2-carboxylic acid** in a solvent is a thermodynamic equilibrium. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.^[1] The process can be conceptually broken down into two main energetic considerations:

- **Crystal Lattice Energy:** This is the energy required to overcome the intermolecular forces holding the solid compound together in its crystal lattice. Stronger intermolecular forces within the crystal, such as extensive hydrogen bonding or efficient crystal packing, lead to higher lattice energy and generally lower solubility.^{[4][5][6]}
- **Solvation Energy:** This is the energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. Effective solvation, driven by favorable interactions like hydrogen bonding or dipole-dipole forces between the solute and solvent, promotes solubility.^{[4][5]}

The principle of "like dissolves like" is a useful empirical rule; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.^[1] For **8-methoxyquinoline-2-carboxylic acid**, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy group and the quinoline nitrogen can act as hydrogen bond acceptors. Therefore, its solubility is expected to be higher in polar organic solvents capable of hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).



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Factors influencing the solubility of the target compound.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for **8-methoxyquinoline-2-carboxylic acid** in a range of common organic solvents is not readily available in peer-reviewed literature or chemical databases. To facilitate research and development, experimental determination is necessary. The following table is provided as a template for organizing experimentally determined solubility data.

Solvent	Chemical Class	Polarity Index	Solubility (mg/mL) at 25°C	Solubility (mol/L) at 25°C
Methanol	Polar Protic	5.1	User Data	User Data
Ethanol	Polar Protic	4.3	User Data	User Data
Isopropanol	Polar Protic	3.9	User Data	User Data
Acetone	Polar Aprotic	5.1	User Data	User Data
Acetonitrile	Polar Aprotic	5.8	User Data	User Data
Dimethylformamide (DMF)	Polar Aprotic	6.4	User Data	User Data
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	7.2	User Data	User Data
Tetrahydrofuran (THF)	Polar Aprotic	4.0	User Data	User Data
Ethyl Acetate	Moderately Polar	4.4	User Data	User Data
Dichloromethane	Non-polar	3.1	User Data	User Data
Toluene	Non-polar	2.4	User Data	User Data
Hexane	Non-polar	0.1	User Data	User Data

Note: Polarity Index is a relative measure. Values can vary slightly depending on the scale used.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.^[2] It involves equilibrating an excess amount of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved substance in the resulting saturated solution.^{[7][8][9]}

Materials and Reagents

- **8-Methoxyquinoline-2-carboxylic acid** (solid, high purity)
- Selected organic solvents (analytical or HPLC grade)
- Volumetric flasks and pipettes
- Glass vials or flasks with airtight screw caps (e.g., 2-10 mL)
- Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)
- Syringes

Equipment

- Analytical balance
- Orbital shaker or rotator with temperature control
- Centrifuge (optional)
- Quantification instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.^[3]

Experimental Procedure

- Preparation: Add an excess amount of solid **8-methoxyquinoline-2-carboxylic acid** to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.^[7]
- Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
- Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).^[7] Allow the mixture to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.^[7]
- Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, one of the following methods should be used:
 - Filtration: Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.^[8] This is a critical step to remove all particulate matter.^[7]
 - Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid, and then carefully collect the supernatant.
- Sample Preparation for Analysis: Immediately dilute an accurately measured aliquot of the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

Quantification of Dissolved Compound

The concentration of **8-methoxyquinoline-2-carboxylic acid** in the diluted filtrate can be determined using HPLC or UV-Vis spectroscopy.

- Using HPLC:
 - Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) that provides a sharp, well-resolved peak for the compound.

- Calibration Curve: Prepare a series of standard solutions of known concentrations of **8-methoxyquinoline-2-carboxylic acid** in the chosen solvent.[\[10\]](#) Inject these standards to create a calibration curve by plotting peak area versus concentration.[\[10\]](#)
- Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.[\[10\]](#)
- Using UV-Vis Spectroscopy:
 - Determine λ_{max} : Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_{max}).
 - Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λ_{max} to create a Beer-Lambert Law calibration curve (absorbance vs. concentration).[\[11\]](#)
 - Sample Analysis: Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.[\[11\]](#)[\[12\]](#)

Calculation

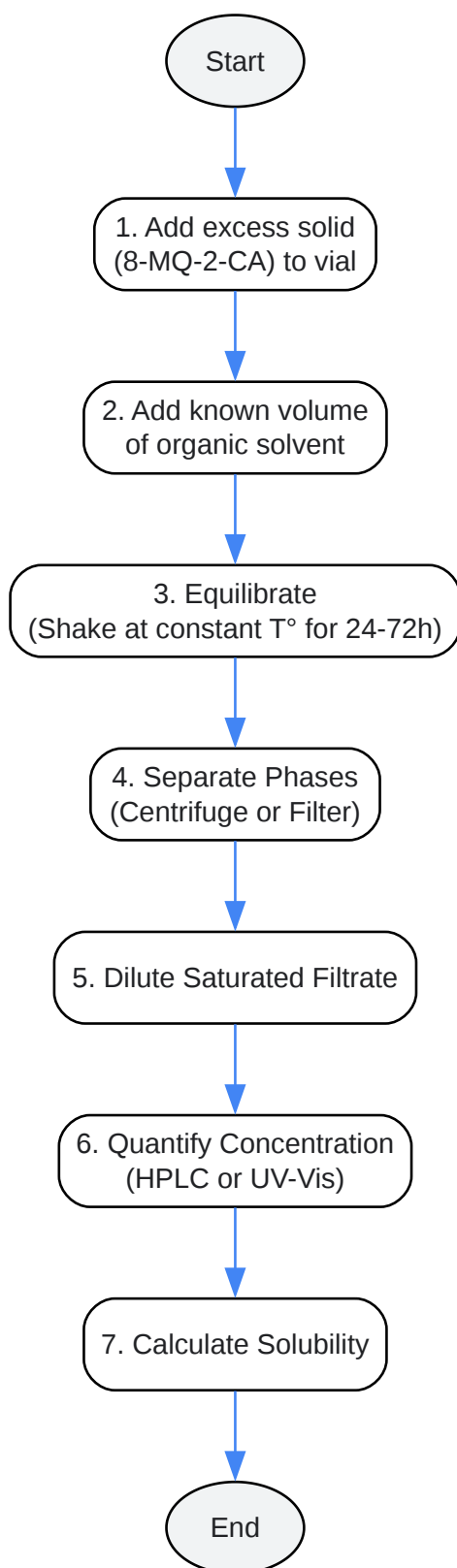
The solubility (S) is calculated from the concentration of the diluted filtrate (C_{diluted}) and the dilution factor (DF):

$$S = C_{\text{diluted}} \times \text{DF}$$

The result can be expressed in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.



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Workflow for determining solubility via the shake-flask method.

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